

Solubility profile of 7-Methoxybenzofuran-2-carboxylic acid in common lab solvents.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxybenzofuran-2-carboxylic acid

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An In-depth Technical Guide to the Solubility Profile of **7-Methoxybenzofuran-2-carboxylic Acid**

Abstract

7-Methoxybenzofuran-2-carboxylic acid is a benzofuran derivative with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its application, influencing everything from reaction kinetics and purification to formulation and bioavailability in drug development. This guide provides a comprehensive overview of the solubility profile of **7-Methoxybenzofuran-2-carboxylic acid**. It synthesizes theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in effectively utilizing this compound. The guide details the key physicochemical properties governing its solubility, presents a predicted solubility profile in common laboratory solvents, and offers a detailed, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility

The success of a chemical compound in nearly any application, be it as a pharmaceutical agent, a synthetic building block, or a molecular probe, is inextricably linked to its solubility. For **7-Methoxybenzofuran-2-carboxylic acid**, this parameter dictates:

- **Synthetic Chemistry:** The choice of solvent for a reaction can determine yield, purity, and reaction rate. Efficient purification through crystallization is also critically dependent on differential solubility in various solvent systems.
- **Drug Discovery & Development:** Aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to costly formulation challenges or termination of promising candidates. For in-vitro high-throughput screening, compounds must first be dissolved, typically in dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.^[1]
- **Analytical Chemistry:** Proper solvent selection is crucial for accurate analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide a robust framework for understanding and experimentally verifying the solubility of **7-Methoxybenzofuran-2-carboxylic acid**, enabling scientists to make informed decisions in their research endeavors.

Physicochemical Properties Governing Solubility

The solubility of a molecule is not an arbitrary property but is dictated by its structure and resulting physicochemical characteristics. The key properties for **7-Methoxybenzofuran-2-carboxylic acid** (CAS: 4790-79-8) are outlined below.

Property	Value	Source	Significance for Solubility
Molecular Weight	192.17 g/mol	[2] [3]	A relatively low molecular weight, which generally favors solubility.
Melting Point	221-223 °C	[2]	A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This often correlates with lower solubility.
Predicted pKa	~3.05	[2]	The carboxylic acid group is acidic. At a pH above its pKa, the molecule will deprotonate to form a highly polar carboxylate anion, dramatically increasing its solubility in aqueous and polar solvents.
Predicted XLogP	2.2	[4]	This value indicates a moderate lipophilicity. It suggests the molecule will have some affinity for both polar and non-polar environments, but is not extremely "greasy." The parent

compound,
benzofuran-2-
carboxylic acid, has a
similar LogP of 2.1-
2.4.[\[5\]](#)[\[6\]](#)

Structural Analysis:

- **Carboxylic Acid Group (-COOH):** This is the dominant functional group influencing solubility. It is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water, methanol, and ethanol.
- **Benzofuran Core and Methoxy Group (-OCH₃):** The fused aromatic ring system and the methoxy group contribute to the molecule's lipophilic (non-polar) character. This allows for solubility in less polar organic solvents through van der Waals interactions.

Predicted and Reported Solubility Profile

While extensive quantitative solubility data for **7-Methoxybenzofuran-2-carboxylic acid** is not readily available in the literature, we can make strong predictions based on its physicochemical properties and data from structurally similar compounds. The parent compound, benzofuran-2-carboxylic acid, is reported to be soluble in methanol, ethanol, and acetone, and partially soluble in water.[\[5\]](#)

The following table provides a predicted solubility profile. It is imperative that these predictions are experimentally verified for any critical application.

Solvent	Class	Predicted Solubility	Rationale & Scientific Insight
Water (pH 7)	Polar Protic	Low to Moderate	At neutral pH, which is significantly above the pKa of ~3.05, the molecule will exist as the more soluble carboxylate anion. However, the lipophilic benzofuran core will limit overall solubility.
Aqueous Buffer (pH < 2)	Polar Protic	Low	At a pH well below the pKa, the carboxylic acid will be fully protonated and neutral, reducing its polarity and thus its aqueous solubility. ^[7]
Aqueous Buffer (pH > 5)	Polar Protic	Moderate to High	At a pH well above the pKa, the molecule will be deprotonated to its anionic form, significantly enhancing solubility due to the favorable ion-dipole interactions with water.
DMSO	Polar Aprotic	High	DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it

an excellent choice for stock solutions.[1]

DMF

Polar Aprotic

High

Similar to DMSO, DMF is a strong polar aprotic solvent that should readily dissolve this compound.

Methanol / Ethanol

Polar Protic

High

These alcohols can form strong hydrogen bonds with the carboxylic acid group, leading to good solubility. The parent compound is known to be soluble in these solvents.[5]

Acetonitrile

Polar Aprotic

Moderate

Acetonitrile is polar but lacks hydrogen bond donating ability. It should be a reasonably good solvent but likely less effective than alcohols or DMSO.

Acetone

Polar Aprotic

Moderate to High

The parent compound is soluble in acetone. [5] Its polarity and ability to accept hydrogen bonds make it a good candidate solvent.

THF

Polar Aprotic

Moderate

Tetrahydrofuran has a lower polarity and should be a moderate

solvent, capable of interacting with the lipophilic parts of the molecule.

Dichloromethane
(DCM)

Non-polar

Low to Moderate

DCM will primarily interact with the benzofuran ring system. The polar carboxylic acid group will limit solubility.

Chloroform

Non-polar

Low to Moderate

Similar to DCM, solubility will be limited by the polar functional group.

Toluene / Hexane

Non-polar

Insoluble

These non-polar hydrocarbon solvents lack the ability to form favorable interactions with the highly polar carboxylic acid group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.^[7] This protocol is designed to be a self-validating system to ensure accurate and reliable results.

Objective: To determine the maximum concentration of **7-Methoxybenzofuran-2-carboxylic acid** that can be dissolved in a specific solvent at a controlled temperature and at equilibrium.

Materials:

- **7-Methoxybenzofuran-2-carboxylic acid** (solid)

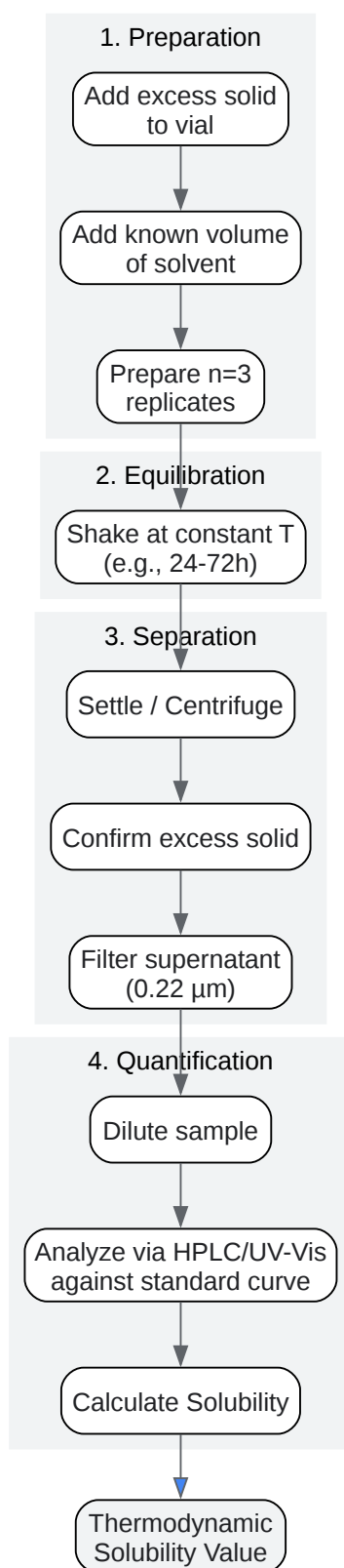
- Selected solvents (HPLC-grade)
- Analytical balance
- Glass vials with screw caps (e.g., 4 mL)
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

- Preparation:
 - Add an excess amount of solid **7-Methoxybenzofuran-2-carboxylic acid** to a glass vial. "Excess" is critical; there must be undissolved solid visible at the end of the experiment. A starting point is to add ~5-10 mg of solid to 1 mL of the chosen solvent.
 - Precisely record the volume of solvent added.
 - Prepare at least three replicate vials for each solvent to ensure statistical validity.
- Equilibration:
 - Securely cap the vials.
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
 - Causality: The goal is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[8] For many compounds, 24 hours is sufficient,

but for poorly soluble compounds or those with stable crystal forms, 48-72 hours may be necessary to ensure true equilibrium is reached.^[7]

- Sample Separation (The Critical Step):
 - After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.
 - Visually confirm the presence of undissolved solid in each vial. If no solid is present, the experiment is invalid for that replicate, and it must be repeated with more solute.
 - Carefully draw the supernatant (the clear liquid layer) into a syringe.
 - Attach a 0.22 µm syringe filter and filter the solution into a clean vial.
 - Causality: This step is crucial to remove all microscopic undissolved particles. Failure to do so will lead to an overestimation of solubility. Centrifugation prior to filtration can also be used to further pellet the excess solid.
- Quantification:
 - Accurately dilute a known volume of the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
 - Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of **7-Methoxybenzofuran-2-carboxylic acid**.
 - Calculate the concentration in the original (undiluted) supernatant. This value is the thermodynamic solubility.

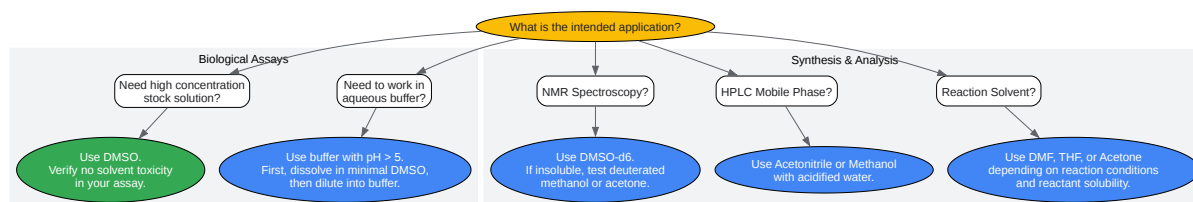


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Fig 1. Experimental workflow for the Shake-Flask solubility determination method.

Practical Solvent Selection Guide

The choice of solvent is dictated by the intended application. This decision tree provides a logical framework for selecting an appropriate solvent system.



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Fig 2. Decision tree for selecting an appropriate solvent for various applications.

Conclusion

While a complete, publicly available dataset on the solubility of **7-Methoxybenzofuran-2-carboxylic acid** is limited, a strong, predictive understanding can be achieved by analyzing its fundamental physicochemical properties. The acidic carboxylic acid moiety and the lipophilic benzofuran core create a molecule with tunable, pH-dependent aqueous solubility and good solubility in polar organic solvents like DMSO, DMF, and alcohols. For any research or development application, the predictive framework laid out in this guide should be complemented by rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to advance scientific discovery and technological innovation.

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- To cite this document: BenchChem. [Solubility profile of 7-Methoxybenzofuran-2-carboxylic acid in common lab solvents.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585203#solubility-profile-of-7-methoxybenzofuran-2-carboxylic-acid-in-common-lab-solvents]

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